3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a halogenated aromatic side chain. This compound is structurally designed for applications in medicinal chemistry, particularly as a building block for protease inhibitors or anticancer agents. Its bromo and fluoro substituents enhance lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during synthesis .
Properties
Molecular Formula |
C14H17BrFNO4 |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
NFTIRUFROMIEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with a suitably substituted phenyl precursor, such as a 4-bromo-2-fluorobenzene derivative. The key steps include:
- Halogenation: Introduction of bromine and fluorine substituents on the phenyl ring is achieved through selective bromination and fluorination reactions. Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Fluorination is often introduced via electrophilic fluorination reagents or by starting from fluorinated precursors.
Protection of the Amino Group
- The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent coupling and functional group transformations.
Coupling with Propanoic Acid Backbone
- The Boc-protected amino group is coupled with a propanoic acid derivative. This is commonly achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) , which facilitate amide bond formation under mild conditions.
Purification and Isolation
- After the coupling reaction, the product is purified by standard organic chemistry techniques such as extraction, crystallization, or chromatography. The Boc group provides stability during purification and can be removed later if needed.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Bromine or NBS, solvent (e.g., CCl4), reflux | Controlled to avoid polybromination |
| Fluorination | Electrophilic fluorinating agents or fluorinated precursors | Selective fluorination at ortho position |
| Boc Protection | Boc-Cl, triethylamine, solvent (e.g., dichloromethane), 0–25°C | Protects amino group efficiently |
| Coupling with Propanoic Acid | EDCI, HOBt, base (e.g., DIPEA), solvent (e.g., DMF), room temperature | High coupling efficiency, mild conditions |
| Purification | Extraction, chromatography, crystallization | Ensures high purity and yield |
Industrial Scale Considerations
- Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability.
- Automated synthesis platforms can optimize reagent addition and reaction times.
- Quality control includes monitoring purity by HPLC and verifying stereochemistry by chiral chromatography.
Analytical Data Supporting Preparation
Research Findings on Preparation Efficiency
- The use of Boc protection significantly improves the yield and purity of the amino acid derivative by preventing side reactions.
- Coupling reagents like EDCI/HOBt provide mild reaction conditions that preserve the stereochemistry of the chiral center.
- Bromine and fluorine substituents on the phenyl ring enhance the compound’s reactivity in subsequent synthetic transformations, making it a versatile intermediate.
Summary Table of Preparation Route
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halogenation | Bromine/NBS, fluorinating agent | Introduction of Br and F substituents |
| 2 | Amino Protection | Boc-Cl, triethylamine | Boc-protected amino group |
| 3 | Coupling | EDCI, HOBt, base, DMF | Formation of Boc-protected amino acid |
| 4 | Purification | Extraction, chromatography | Isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the free amino acid.
Scientific Research Applications
Medicinal Chemistry
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily studied for its potential biological activities. It acts as a prodrug, which means it can be metabolized into an active form that exerts pharmacological effects. The compound's structure allows it to interact with specific receptors or enzymes, influencing various biological pathways.
Potential Therapeutic Uses :
- Anticancer Agents : Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines.
- Antimicrobial Activity : Preliminary research suggests effectiveness against both Gram-positive and Gram-negative bacteria.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.
Applications in Organic Synthesis :
- Building Blocks : Utilized in the production of fine chemicals and agrochemicals.
- Functionalization : The Boc group allows for selective reactions, facilitating the introduction of other functional groups.
Biochemical Studies
In biochemical research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to modulate enzyme activity can provide insights into metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme Interaction | Specific enzymes | Modulation of activity |
Case Study Highlights
-
Antimicrobial Activity :
- A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at low micromolar concentrations, suggesting potential for antibiotic development.
-
Anti-inflammatory Effects :
- In vitro assays indicated that the compound inhibited cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
-
Anticancer Properties :
- Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, while the amino group can form hydrogen bonds with target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Halogen Substitution Patterns
- 4-Bromo-2-fluorophenyl vs. 4-Iodophenyl (): The target compound replaces iodine in (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid with bromo and fluorine. Fluorine’s electronegativity enhances electronic interactions (e.g., dipole-dipole) in biological targets .
4-Bromo-2-fluorophenyl vs. 4-Chloro-3-fluorophenyl ():
The chloro-fluoro analog (CAS 1629658-28-1) has chlorine at position 4 and fluorine at position 3. Bromine’s larger size increases lipophilicity (logP ~2.5 vs. ~2.1 for chloro), favoring membrane permeability. The ortho-fluorine in the target compound may confer stronger hydrogen-bonding interactions compared to meta-fluorine .
Protecting Group Differences
- Boc vs. Fmoc (): The Fmoc-protected analog (2R)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid uses a base-labile Fmoc group, ideal for solid-phase peptide synthesis. In contrast, the Boc group in the target compound is acid-labile, enabling orthogonal deprotection strategies .
Functional Group Additions
Methoxy vs. Fluoro Substituents ():
The 5-bromo-2-methoxyphenyl analog introduces an electron-donating methoxy group, which increases solubility but may reduce metabolic stability compared to the electron-withdrawing fluorine in the target compound. Methoxy’s bulkiness could also sterically hinder target engagement .- Bromoacetamido Modification (): The compound (S)-3-(2-bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid includes a reactive bromoacetamido side chain, enabling conjugation or alkylation applications. This contrasts with the inert halogenated aromatic ring in the target compound, which is tailored for structural rigidity .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and is often utilized in the synthesis of more complex molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19BrFNO4
- Molecular Weight : 376.22 g/mol
- CAS Number : 2139198-82-4
The biological activity of this compound is primarily associated with its ability to interact with specific enzymes and receptors. The presence of the Boc protecting group allows for selective deprotection and further functionalization, which can enhance its interaction with biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in various biochemical pathways.
- Receptor Interaction : It can bind to receptors, altering their signaling pathways.
- Protein-Ligand Interactions : The compound may stabilize certain protein conformations or modulate protein-protein interactions.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activity. For example, studies on related arylsulfonamides have shown varying degrees of inhibition against enzymes such as ADAMTS7 and ADAMTS5, which are implicated in cardiovascular diseases.
| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
|---|---|---|
| 3a | 9.0 ± 1.0 | 110 ± 40 |
| 3b | 50 ± 10 | 90 ± 30 |
| 3e | 6.0 ± 1.0 | 15 ± 4 |
These findings suggest that modifications to the phenyl ring can significantly impact the inhibitory activity against these enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of halogen substituents such as bromine and fluorine can enhance biological activity. For instance, the presence of a fluorine atom at the ortho position relative to the bromine enhances selectivity and potency against specific targets .
Case Studies
- ADAMTS7 Inhibition : A study demonstrated that modifications to the phenyl ring resulted in varied Ki values for ADAMTS7, indicating that specific substitutions can lead to improved enzyme selectivity and potency .
- Cardiovascular Implications : Compounds similar to 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid have been evaluated for their role in inhibiting proteolytic enzymes linked to atherosclerosis progression, highlighting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
